Di-o-tolylchlorophosphine (CAS: 36042-94-1) is a highly sterically demanding, electron-rich diarylchlorophosphine utilized primarily as a critical building block in the synthesis of advanced organometallic ligands. Characterized by the presence of two ortho-methyl groups on the aryl rings, this compound serves as the direct precursor to the -P(o-tol)2 moiety. In industrial and advanced laboratory settings, it is procured to synthesize bulky biaryl phosphines, Buchwald-type ligands, and precursors for Herrmann-Beller palladacycles. Its handling requires standard air- and moisture-sensitive protocols typical of chlorophosphines, but its unique procurement value lies in its ability to impart massive steric bulk and enhanced nucleophilicity to downstream catalysts compared to standard unhindered arylphosphines [1].
Substituting Di-o-tolylchlorophosphine with the more common diphenylchlorophosphine (Ph2PCl) or the electronically similar but unhindered di-p-tolylchlorophosphine fundamentally alters the steric environment of the resulting catalyst. The -P(o-tol)2 group introduces severe steric hindrance that is impossible to replicate with para- or meta-substituted analogs. This steric pressure is not a secondary feature; it is the primary driver for accelerating reductive elimination in challenging cross-coupling reactions and forcing specific coordination geometries in chiral catalysis. Furthermore, only the ortho-methyl substituted derivatives can undergo the specific spontaneous cyclometalation required to form highly active, bench-stable palladacyclic precatalysts. Consequently, using a generic unhindered chlorophosphine will result in catalytic failure or drastically reduced turnover numbers in sterically demanding applications [1].
The primary procurement driver for Di-o-tolylchlorophosphine is its ability to install the highly bulky -P(o-tol)2 group. When comparing the fully substituted triarylphosphines, P(o-tol)3 exhibits a Tolman cone angle of 194°, whereas the unhindered PPh3 (derived from diphenylchlorophosphine) has a cone angle of 145° [1]. This massive 49° expansion in the steric cone creates a highly crowded coordination sphere around the transition metal.
| Evidence Dimension | Tolman Cone Angle of derived triarylphosphine |
| Target Compound Data | 194° (for P(o-tol)3) |
| Comparator Or Baseline | 145° (for PPh3, derived from Ph2PCl) |
| Quantified Difference | 49° larger cone angle |
| Conditions | Standard Tolman cone angle geometric calculation |
The massive steric bulk forces the metal center into lower coordination states and dramatically accelerates reductive elimination in challenging cross-coupling reactions.
Beyond steric bulk, the ortho-methyl groups provide a measurable inductive (+I) effect that increases the electron density at the phosphorus center. The Tolman Electronic Parameter (TEP) for P(o-tol)3 is 2066.6 cm-1, compared to 2068.9 cm-1 for PPh3 [1]. This lower TEP value indicates that the -P(o-tol)2 moiety is a stronger net electron donor than the -PPh2 group.
| Evidence Dimension | Tolman Electronic Parameter (TEP) |
| Target Compound Data | 2066.6 cm-1 (for P(o-tol)3) |
| Comparator Or Baseline | 2068.9 cm-1 (for PPh3) |
| Quantified Difference | 2.3 cm-1 lower TEP (stronger electron donor) |
| Conditions | A1-symmetrical CO stretching frequency in Ni(CO)3L complexes |
The enhanced electron-donating capacity increases electron density at the metal center, facilitating the oxidative addition of unreactive aryl chlorides.
Di-o-tolylchlorophosphine is uniquely suited for synthesizing ligands that form highly active palladacyclic precatalysts. Ligands containing the -P(o-tol)2 group, such as P(o-tol)3, readily undergo spontaneous ortho-cyclometalation with Pd(OAc)2 to form the bench-stable Herrmann-Beller palladacycle[Pd(C^P)(μ2-OAc)]2 [1]. In contrast, ligands derived from diphenylchlorophosphine (like PPh3) lack the ortho-methyl group and the necessary steric pressure, failing to undergo this specific spontaneous cyclometalation under identical mild conditions.
| Evidence Dimension | Spontaneous ortho-cyclometalation with Pd(OAc)2 |
| Target Compound Data | Forms stable[Pd(C^P)(μ2-OAc)]2 palladacycle |
| Comparator Or Baseline | PPh3 (fails to form analogous cyclometalated dimer under mild conditions) |
| Quantified Difference | Binary capability (Yes vs. No) |
| Conditions | Reaction of phosphine ligand with Pd(OAc)2 under mild heating |
Provides direct synthetic access to highly active, bench-stable Pd(II) precatalysts that operate efficiently at parts-per-million (ppm) loadings.
In the synthesis of chiral bisphosphine or P,N-ligands, substituting Ph2PCl with Di-o-tolylchlorophosphine drastically alters the conformational flexibility of the resulting catalyst. The steric bulk of the ortho-methyl groups restricts the free rotation of the -P(o-tol)2 moiety around the P-C(aryl) bonds [1]. This restricted rotation often locks the ligand into a single, highly rigid active conformation, whereas -PPh2 derivatives can freely rotate, leading to multiple conformers and degraded enantiomeric excess (ee) in asymmetric transformations.
| Evidence Dimension | Conformational rigidity (rotational freedom) |
| Target Compound Data | -P(o-tol)2 derivatives exhibit restricted rotation / locked conformers |
| Comparator Or Baseline | -PPh2 derivatives exhibit free rotation / multiple conformers |
| Quantified Difference | High rotational barrier vs. low rotational barrier |
| Conditions | Solution-state NMR and crystallographic analysis of chiral ligands |
Conformational rigidity is essential for maximizing enantioselectivity in asymmetric catalysis, making this precursor critical for high-performance chiral ligand design.
Di-o-tolylchlorophosphine is the required precursor for P(o-tol)3 and related ligands that undergo spontaneous cyclometalation to form highly active, bench-stable Pd(II) precatalysts used in industrial Heck and Suzuki couplings [1].
The massive cone angle provided by the -P(o-tol)2 group is leveraged to synthesize bulky biaryl phosphines that force low-coordinate Pd(0) species, accelerating reductive elimination in challenging C-N and C-O cross-coupling reactions [1].
Used to install -P(o-tol)2 groups in chiral bisphosphine or P,N-ligands, where the restricted rotation of the ortho-methyl groups locks the catalyst into a specific chiral pocket, maximizing enantiomeric excess in asymmetric hydrogenation or allylic substitution [1].
Corrosive